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Compound of Interest

Compound Name: 5-Bromogramine

Cat. No.: B1265452 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 5-Bromgramin, ein Indolalkaloid, dient als vielseitiges Ausgangsmolekül (Scaffold)

in der medizinischen Chemie. Seine Struktur, die ein Indolgerüst mit einem Bromatom an

Position 5 und einer Dimethylaminomethyl-Seitenkette an Position 3 kombiniert, bietet mehrere

Angriffspunkte für die chemische Modifikation. Die Derivatisierung von 5-Bromgramin ist eine

Schlüsselstrategie zur Entwicklung neuartiger pharmakologischer Wirkstoffe, insbesondere für

die Onkologie und Neurowissenschaft. Durch gezielte Modifikationen können die Selektivität,

Wirksamkeit und die pharmakokinetischen Eigenschaften der Moleküle optimiert werden. Diese

Applikationshinweise bieten einen Überblick über Synthesestrategien, pharmakologische Ziele

und detaillierte Protokolle zur Evaluierung von 5-Bromgramin-Derivaten.

Synthesestrategien und pharmakologische
Relevanz
Die primäre Methode zur Derivatisierung von 5-Bromgramin nutzt die Reaktivität der

Dimethylaminogruppe. Diese wird typischerweise in eine reaktive quartäre

Ammoniumverbindung umgewandelt, die dann durch eine Vielzahl von Nukleophilen

substituiert werden kann. Dies ermöglicht die Einführung diverser funktioneller Gruppen und

heterozyklischer Systeme, was zu einer breiten Palette von Analoga mit unterschiedlichen

pharmakologischen Profilen führt.
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Hauptanwendungsgebiete:

Onkologie: Viele 5-Bromgramin-Derivate zeigen zytotoxische Aktivität gegen verschiedene

Krebszelllinien. Der Wirkmechanismus beinhaltet oft die Induktion von Apoptose,

Zellzyklusarrest und die Beeinflussung von Signalwegen, die für das Krebswachstum

entscheidend sind.

Neurowissenschaft: Das Indolgerüst ist ein zentrales Strukturelement vieler Liganden für

Serotonin-(5-HT)-Rezeptoren. Die Modifikation von 5-Bromgramin kann zu potenten und

selektiven Agonisten oder Antagonisten für verschiedene 5-HT-Rezeptorsubtypen führen, die

für die Behandlung von Depressionen, Angststörungen und anderen ZNS-Erkrankungen

relevant sind.

Workflow der Derivatisierung und Evaluierung
Der folgende Arbeitsablauf skizziert den allgemeinen Prozess von der Synthese bis zur

pharmakologischen Charakterisierung von 5-Bromgramin-Derivaten.
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Abbildung 1: Allgemeiner Workflow von der Synthese zur Evaluierung von 5-Bromgramin-

Derivaten.

Quantitative Daten: Zytotoxische Aktivität von Indol-
Derivaten
Die zytotoxische Wirksamkeit von Derivaten wird typischerweise durch die Bestimmung der

halbmaximalen Hemmkonzentration (IC₅₀) in verschiedenen Krebszelllinien ermittelt. Die

folgende Tabelle fasst repräsentative IC₅₀-Werte für verschiedene bromierte Indol- und

verwandte heterozyklische Derivate zusammen, um die potenziellen Wirksamkeitsbereiche

aufzuzeigen.

Verbindung/De
rivat

Zelllinie IC₅₀ (µM)
Referenz-
Wirkstoff

IC₅₀ (µM)

Derivat 1

(Chalcon-Hybrid)

MGC-803

(Magen)
1.38 5-FU 6.22

HCT-116 (Darm) 5.34 5-FU 10.4

MCF-7 (Brust) 5.21 5-FU 11.1

Derivat 2

(Benzofuranon)
K562 (Leukämie) 0.37 - -

Derivat 3

(Podophyllotoxin-

Hybrid)

A549 (Lunge) 0.35 Etoposid >10

Derivat 4

(Spiroisoxazolin)
A-375 (Melanom) 0.4 - -

Derivat 5

(Cumarin-Hybrid)

HL-60

(Leukämie)
8.09 Staurosporin 7.48

MCF-7 (Brust) 3.26 Staurosporin 3.06

Hinweis: Die Daten sind aus verschiedenen Studien zu bromierten heterozyklischen

Verbindungen zusammengetragen, um das Potenzial der Substanzklasse zu illustrieren.[1][2]
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[3][4][5]

Detaillierte Versuchsprotokolle
Protokoll 1: Allgemeine Synthese eines 5-Bromgramin-
Derivats durch nukleophile Substitution
Dieses Protokoll beschreibt eine allgemeine Methode zur Substitution der

Dimethylaminogruppe von 5-Bromgramin.

Materialien:

5-Bromgramin

Methyliodid (CH₃I)

Aceton, wasserfrei

Gewünschtes Nukleophil (z.B. Imidazol, Thiophenol, etc.)

Base (z.B. Natriumhydrid (NaH) oder Kaliumcarbonat (K₂CO₃))

Lösungsmittel (z.B. DMF oder THF, wasserfrei)

Diethylether

Standard-Ausrüstung für organische Synthese (Rundkolben, Rückflusskühler, Magnetrührer,

etc.)

Ausrüstung für Dünnschichtchromatographie (DC) zur Reaktionsverfolgung

Prozedur:

Quaternisierung des Gramins: a. Lösen Sie 1 Äquivalent 5-Bromgramin in einem Minimum

an wasserfreiem Aceton. b. Fügen Sie langsam unter Rühren 1.1 Äquivalente Methyliodid

hinzu. c. Rühren Sie die Mischung bei Raumtemperatur für 2-4 Stunden. Das quartäre

Ammoniumsalz fällt typischerweise als weißer Feststoff aus. d. Filtrieren Sie den Feststoff

ab, waschen Sie ihn mit kaltem Diethylether und trocknen Sie ihn im Vakuum.
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Vorbereitung des Nukleophils (falls erforderlich): a. Falls das Nukleophil eine acide Proton

hat (z.B. Imidazol, Thiol), deprotonieren Sie es. b. Lösen Sie 1 Äquivalent des Nukleophils in

wasserfreiem DMF oder THF. c. Fügen Sie unter inerter Atmosphäre (Stickstoff oder Argon)

portionsweise 1.1 Äquivalente einer starken Base (z.B. NaH) hinzu. d. Rühren Sie die

Mischung für 30 Minuten bei Raumtemperatur.

Nukleophile Substitution: a. Lösen Sie das in Schritt 1 hergestellte quartäre Ammoniumsalz

in wasserfreiem DMF. b. Fügen Sie die in Schritt 2 vorbereitete Nukleophil-Lösung langsam

zur Lösung des Ammoniumsalzes hinzu. c. Erhitzen Sie die Reaktionsmischung auf 60-80

°C und verfolgen Sie den Reaktionsfortschritt mittels DC. Die Reaktionszeit beträgt

typischerweise 4-12 Stunden. d. Kühlen Sie die Reaktion nach vollständigem Umsatz auf

Raumtemperatur ab.

Aufarbeitung und Reinigung: a. Gießen Sie die Reaktionsmischung in Eiswasser und

extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B.

Ethylacetat). b. Waschen Sie die vereinigten organischen Phasen mit Wasser und

anschließend mit gesättigter Kochsalzlösung. c. Trocknen Sie die organische Phase über

Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer. d.

Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das finale

Derivat zu erhalten.

Charakterisierung: a. Bestätigen Sie die Struktur des finalen Produkts mittels NMR-

Spektroskopie (¹H, ¹³C) und Massenspektrometrie.

Protokoll 2: Bestimmung der Zytotoxizität mittels MTT-
Assay
Der MTT-Assay ist eine kolorimetrische Methode zur Messung der metabolischen Aktivität von

Zellen, die als Indikator für die Zellviabilität dient.[6]

Materialien:

Zu testende 5-Bromgramin-Derivate, gelöst in DMSO

Krebszelllinien (z.B. MCF-7, A549, HepG2)
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Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FCS) und 1%

Penicillin/Streptomycin

96-Well-Platten

MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in

PBS[6]

Solubilisierungslösung (z.B. 10% SDS in 0.01 M HCl oder reines DMSO)

Mehrkanalpipetten

Inkubator (37 °C, 5% CO₂)

Mikroplatten-Lesegerät (Spektralphotometer)

Prozedur:

Zellaussaat: a. Kultivieren Sie die Zellen bis zu einer Konfluenz von ca. 80%. b. Trypsinieren

Sie die Zellen, zählen Sie sie und resuspendieren Sie sie in frischem Medium auf eine

Dichte von 5x10⁴ Zellen/mL. c. Säen Sie 100 µL der Zellsuspension (entspricht 5000 Zellen)

in jede Vertiefung einer 96-Well-Platte aus. d. Inkubieren Sie die Platte für 24 Stunden bei 37

°C und 5% CO₂, damit die Zellen anhaften können.

Behandlung mit den Testsubstanzen: a. Bereiten Sie eine serielle Verdünnungsreihe Ihrer 5-

Bromgramin-Derivate in Zellkulturmedium vor (z.B. von 0.1 µM bis 100 µM). Die DMSO-

Endkonzentration sollte 0.5% nicht überschreiten. b. Entfernen Sie das Medium aus den

Wells und fügen Sie 100 µL des Mediums mit den entsprechenden Konzentrationen der

Testsubstanzen hinzu. Fügen Sie Kontroll-Wells nur Medium mit DMSO (Vehikelkontrolle)

und Medium ohne Zusätze (unbehandelte Kontrolle) hinzu. c. Inkubieren Sie die Platte für 48

Stunden bei 37 °C und 5% CO₂.

MTT-Inkubation: a. Fügen Sie nach der Inkubationszeit 10 µL der MTT-Lösung (5 mg/mL) zu

jeder Vertiefung hinzu.[1] b. Inkubieren Sie die Platte für weitere 3-4 Stunden bei 37 °C.

Lebende Zellen mit aktiven Mitochondrien reduzieren das gelbe MTT zu violetten Formazan-

Kristallen.[6][7]
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Solubilisierung der Formazan-Kristalle: a. Entfernen Sie das Medium vorsichtig. b. Fügen Sie

100 µL der Solubilisierungslösung (z.B. DMSO) zu jeder Vertiefung hinzu, um die Formazan-

Kristalle aufzulösen.[1] c. Schütteln Sie die Platte für ca. 10 Minuten auf einem

Plattenschüttler, um eine vollständige Auflösung sicherzustellen.

Messung und Datenanalyse: a. Messen Sie die Extinktion bei einer Wellenlänge von 570 nm

mit einem Mikroplatten-Lesegerät. Eine Referenzwellenlänge von 630 nm kann zur Korrektur

von Hintergrundsignalen verwendet werden.[7] b. Berechnen Sie die prozentuale

Zellviabilität für jede Konzentration im Vergleich zur Vehikelkontrolle (als 100% Viabilität

definiert). c. Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC₅₀-Wert (die

Konzentration, bei der die Zellviabilität um 50% reduziert ist) mithilfe einer geeigneten

Software (z.B. GraphPad Prism).

Signalwege und Wirkmechanismen
Apoptose-Induktion durch zytotoxische Derivate
Viele zytotoxische 5-Bromgramin-Derivate wirken, indem sie den programmierten Zelltod

(Apoptose) in Krebszellen auslösen. Ein häufig aktivierter Signalweg ist der intrinsische oder

mitochondriale Apoptoseweg.
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Abbildung 2: Vereinfachter intrinsischer Apoptose-Signalweg, der durch Derivate aktiviert wird.
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Modulation von Serotonin-Rezeptoren
5-Bromgramin-Derivate können als Liganden an G-Protein-gekoppelte Serotonin-Rezeptoren

(GPCRs) binden und deren Signaltransduktion modulieren. Die Aktivierung von 5-HT₁-

Rezeptoren führt beispielsweise typischerweise zur Hemmung der Adenylatzyklase.[8][9]
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Abbildung 3: Signalweg eines 5-HT₁A-Rezeptors, der durch einen Agonisten moduliert wird.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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